molecular formula C5H6ClNS B1611201 2-Chloro-4-ethylthiazole CAS No. 98025-12-8

2-Chloro-4-ethylthiazole

Cat. No. B1611201
CAS RN: 98025-12-8
M. Wt: 147.63 g/mol
InChI Key: JFTPVKJMVDWUCO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylthiazole is a chemical compound with the molecular formula C5H6ClNS and a molecular weight of 147.63 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms . The InChI code for this compound is 1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.63 and is typically stored at refrigerated temperatures .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Process : 2-Chloro-4-ethylthiazole derivatives are synthesized using various chemical reactions. For example, Zheng-hong (2009) describes the synthesis of 2-Chloro-6-chloromethylbenzothiazole, an intermediate for pharmaceuticals and agrochemicals, from ethyl 4-aminobenzonic via cyclization and other steps (Zheng-hong, 2009).

  • Antimicrobial and Antifungal Agents : Samadhiya et al. (2012) synthesized derivatives from 2-aminothiazole, showing significant antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2012).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Lagrenée et al. (2002) studied the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for inhibiting mild steel corrosion in acidic media, demonstrating high inhibition efficiencies (Lagrenée et al., 2002).

Fluorescent Probes in Biological Research

  • Fluorescent Probes for Biothiols Detection : Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the sensitive detection of biothiols in living cells (Wang et al., 2017).

Antifungal Activity in Agriculture

  • Synthesis of Thioether Derivatives for Antifungal Use : Min et al. (2015) synthesized novel thioether derivatives containing 1,2,4-triazole moiety, indicating moderate antifungal activity, which is useful in agricultural applications (Min et al., 2015).

Mechanism Studies in Drug Derivatives

  • Stereochemical Investigation : Marubayashi et al. (1992) investigated the stereochemistry of a 1,2,4-triazole derivative, which is crucial for understanding the drug's interactions and effects (Marubayashi et al., 1992).

Metabolism Studies

  • Metabolism of Chlormethiazole : Bonnichsen et al. (1973) conducted studies on the metabolism of chlormethiazole, revealing insights into the metabolic pathways and products of this compound (Bonnichsen et al., 1973).

Electrochemical Investigations

  • Corrosion Inhibition of Copper : Sudheer and Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion, demonstrating the potential for these compounds in protecting metals (Sudheer & Quraishi, 2013).

Crystal Structure Analysis

  • X-Ray Crystallography : Kălmăn et al. (1984) conducted X-ray crystallographic analysis of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles, contributing to the understanding of the molecular structure of such compounds (Kălmăn et al., 1984).

Photophysical Studies

  • Photoarylation-Photoisomerization : Amati et al. (2010) explored the synthesis and photophysical properties of Ethyl 2-Arylthiazole-5-carboxylates, contributing to the field of photochemistry (Amati et al., 2010).

Tautomeric Forms and Fragmentation

  • Gas Phase Analysis : Maquestiau et al. (2010) studied the tautomeric forms and fragmentation of C-chloro-1, 2, 4-triazole, revealing important information on the gas-phase behavior of these compounds (Maquestiau et al., 2010).

Ratiometric Fluorescent Probes

  • Selective Detection of Biothiols : Na et al. (2016) synthesized a ratiometric fluorescent probe for selective detection of cysteine and homocysteine, important for biochemical analysis (Na et al., 2016).

Glucosidase Inhibition Studies

  • Inhibition Studies and Molecular Docking : Babar et al. (2017) performed glucosidase inhibition studies and molecular docking of novel N-arylthiazole-2-amines, contributing to the understanding of their bioactivity (Babar et al., 2017).

properties

IUPAC Name

2-chloro-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPVKJMVDWUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477497
Record name 2-Chloro-4-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98025-12-8
Record name 2-Chloro-4-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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